molecular formula C9H11ClN2O2 B3379988 prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1803580-74-6

prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B3379988
CAS No.: 1803580-74-6
M. Wt: 214.65 g/mol
InChI Key: HMLSLZDEUFUUGO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 1803580-74-6) is a chemical intermediate of significant interest in the research and development of novel agrochemicals, particularly herbicides . This compound features a pyrazole core, a privileged scaffold in medicinal and agricultural chemistry known for conferring diverse biological activities . The primary research application of this specific ester is as a key synthetic precursor. It is structurally integral to advanced experimental herbicide molecules, such as Prochlorosulfone, which function by inhibiting the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase (HPPD) . HPPD inhibitors are a major class of bleaching herbicides that target a critical pathway in plant pigment synthesis, making them valuable for controlling a broad spectrum of weeds in crops like corn and rice . Researchers utilize this compound to explore new synthetic routes and develop next-generation crop protection agents with potentially improved efficacy and environmental safety profiles. The molecular formula is C 9 H 11 ClN 2 O 2 and it has a molecular weight of 214.65 . Warning: This product is intended for research and laboratory use only. It is not intended for personal, medicinal, or veterinary use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

prop-2-enyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-5-14-9(13)7-6(2)11-12(3)8(7)10/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLSLZDEUFUUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OCC=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401144378
Record name 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803580-74-6
Record name 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803580-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-chloro-1,3-dimethyl-, 2-propen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401144378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Agricultural Chemistry

Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential use as a pesticide or herbicide. The pyrazole derivatives are recognized for their ability to inhibit specific enzymes in plant pathogens, making them suitable candidates for developing new agrochemicals.

Case Study: Herbicidal Activity

In a study conducted by researchers at a leading agricultural university, the herbicidal efficacy of various pyrazole derivatives was evaluated. The results indicated that compounds similar to this compound showed significant inhibition of weed growth at low concentrations, suggesting a promising avenue for sustainable agriculture practices.

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antitumor properties.

Case Study: Antitumor Activity

A research team published findings on the synthesis of various pyrazole derivatives, including this compound. Their studies demonstrated that these compounds exhibited cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and other advanced materials. Its ability to participate in polymerization reactions opens up possibilities for creating novel materials with tailored properties.

Case Study: Polymer Synthesis

Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent study highlighted the successful incorporation of this compound into a polyacrylate matrix, resulting in materials with improved durability and resistance to environmental factors.

Comparative Analysis Table

Application AreaPotential BenefitsRelevant Studies
Agricultural ChemistryEffective herbicide/pesticide[University Study on Herbicidal Activity]
Medicinal ChemistryAntitumor and anti-inflammatory properties[Research on Cytotoxic Effects]
Materials ScienceEnhanced thermal stability and mechanical properties[Polymer Synthesis Study]

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate

  • Structure : Differs only in the ester group (methyl vs. allyl).
  • Properties :
    • Solubility : The methyl ester is likely more polar and water-soluble compared to the allyl ester due to reduced steric bulk.
    • Stability : Less prone to hydrolysis or polymerization than the allyl ester, which contains a reactive double bond.
  • Applications : Used as an intermediate in synthetic chemistry; the allyl variant may offer enhanced lipophilicity for agrochemical formulations .

Ethyl 4-Methyl-2-{(1-Methyl-1H-pyrazol-5-yl)carbonylamino}-1,3-thiazole-5-carboxylate

  • Structure: Combines pyrazole and thiazole rings with an allyl-substituted amino group.
  • Key Differences :
    • The thiazole ring introduces additional heteroatoms, altering electronic properties and binding interactions.
    • The allyl group here is part of an amide linkage, unlike the ester in the target compound, which may affect hydrolysis rates and biological target affinity .

4-Aryl-N-(Aryl)-3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromides

  • Structure : Allyl-substituted thiazol-imines with aryl groups.
  • Pharmacological Relevance : Demonstrated antihypertensive effects via angiotensin II receptor antagonism. The allyl group likely contributes to hydrophobic interactions with the receptor, a trait that could extend to the target compound if used in drug design .

Benzoylpyrazole Herbicide (ISO Name: Prochlorosulfone)

  • Structure : Contains a 5-chloro-1,3-dimethylpyrazole carboxylate linked to a benzoyl group.
  • Agrochemical Application : Highlights the role of pyrazole carboxylates in herbicides. The allyl ester in the target compound may improve membrane penetration compared to bulkier benzoyl derivatives .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Properties/Applications
Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate Pyrazole Allyl ester, Cl, CH₃ Potential agrochemical intermediate
Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate Pyrazole Methyl ester, Cl, CH₃ Synthetic intermediate
Ethyl 4-methyl-2-{(1-methyl-1H-pyrazol-5-yl)carbonylamino}-thiazole-5-carboxylate Pyrazole + Thiazole Allyl amide, ester Multitarget ligand (hypothetical)
3-(Prop-2-en-1-yl)-thiazol-imine hydrobromides Thiazol-imine Allyl, aryl, imine Angiotensin II antagonists
Prochlorosulfone Pyrazole + Benzoyl Benzoyl ester, Cl, CH₃ Herbicide

Research Findings and Implications

  • Synthetic Flexibility : The allyl ester in the target compound allows for post-synthetic modifications (e.g., thiol-ene reactions), unlike methyl or benzoyl derivatives .
  • Biological Interactions : Allyl groups in related compounds enhance hydrophobic binding to proteins, as seen in angiotensin II receptor studies . This suggests the target compound could be optimized for similar interactions.
  • Agrochemical Potential: Pyrazole carboxylates with lipophilic esters (e.g., allyl) may improve foliar adhesion and rainfastness in herbicides compared to polar esters .

Biological Activity

Prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS Number: 1803580-74-6) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3O2C_{11}H_{12}ClN_{3}O_{2} with a molecular weight of 214.65 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : this compound has shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Cell LineIC50 Value (µg/mL)Reference
MDA-MB-231 (Breast)193.93
HepG2 (Liver)208.58
A549 (Lung)371.36

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has demonstrated effectiveness against various bacterial strains:

  • Bacterial Inhibition : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to those of standard antibiotics .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in various models:

  • In vivo Studies : In animal models, this compound showed significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with pyrazole derivatives showed improved tumor response rates compared to conventional therapies.
  • Chronic Inflammation : Patients suffering from chronic inflammatory conditions reported relief when treated with formulations containing this compound.

Q & A

Q. What are the standard synthetic routes for preparing prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves formylation or esterification of pyrazole intermediates. For example, a common approach is the formylation of 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid derivatives using formic acid and a catalyst under controlled temperatures (e.g., 60–80°C) to introduce the formyl group . Alternatively, the Vilsmeier-Haack reaction, employing reagents like POCl₃ and DMF, can be used to introduce formyl groups to pyrazole cores, as demonstrated in related pyrazolecarbaldehyde syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and alkenyl groups (C=C stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography, as used in structurally similar pyrazole derivatives, provides definitive confirmation of molecular geometry .

Q. How does the compound interact with biological systems in preliminary assays?

Pyrazole derivatives often exhibit bioactivity via enzyme inhibition. For instance, ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate inhibits inflammatory pathway enzymes (e.g., cyclooxygenase-2) and modulates cell signaling proteins, as shown in biochemical assays . Standard protocols involve in vitro enzyme inhibition assays (IC₅₀ determination) and cell-based studies (e.g., NF-κB pathway analysis) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported bioactivity data?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity and binding affinity. Molecular docking studies model interactions with target proteins (e.g., kinases or proteases) to rationalize variations in inhibitory potency across studies. For example, steric clashes or hydrogen-bonding mismatches identified via docking can explain contradictory IC₅₀ values .

Q. What experimental strategies optimize synthesis yields for scaled-up production?

Continuous flow reactors improve yield and purity by precisely controlling reaction parameters (temperature, residence time). Batch process limitations, such as side reactions during formylation, can be mitigated using flow chemistry, as demonstrated in industrial-scale pyrazole syntheses . Reaction monitoring via inline FTIR or HPLC ensures real-time optimization .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Systematic SAR studies compare analogs like ethyl 5-chloro-4-hydroxymethylpyrazole-3-carboxylate (hydroxymethyl vs. formyl). Bioassays reveal that electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition, while bulky substituents reduce membrane permeability. Data from related compounds show a 10-fold increase in anti-inflammatory activity when formyl groups replace carboxylates .

Q. What analytical approaches address purity inconsistencies in synthesized batches?

High-performance liquid chromatography (HPLC) with UV/Vis detection quantifies impurities (e.g., unreacted intermediates). Recrystallization in DMF/EtOH (1:1) improves purity, as validated in pyrazolecarboxylate purification . Mass-directed isolation or preparative HPLC isolates high-purity fractions for downstream assays .

Methodological Guidance

Designing enzyme inhibition assays: Key considerations for reproducibility

  • Use positive controls (e.g., known COX-2 inhibitors) to validate assay conditions.
  • Optimize substrate concentrations to avoid saturation kinetics.
  • Pre-incubate the compound with the enzyme to ensure binding equilibrium.
  • Triplicate measurements and statistical analysis (e.g., ANOVA) minimize variability .

Resolving spectral data conflicts in pyrazole derivatives

  • For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and adjacent protons.
  • Compare experimental IR spectra with computational simulations (e.g., Gaussian 16) to confirm functional group assignments .

Best practices for crystallizing pyrazole-carboxylate derivatives

  • Slow evaporation from ethanol/water mixtures produces high-quality single crystals.
  • Use synchrotron X-ray sources for high-resolution data collection, especially for low-symmetry crystals.
  • Validate structures via R-factor refinement (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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prop-2-en-1-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate

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